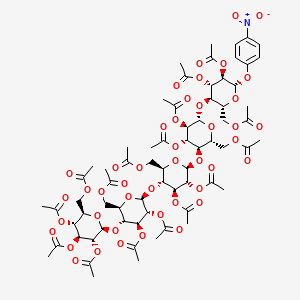![molecular formula C12H23NO6S2 B562578 [Bis(t-Boc)amino]methyl Methanethiosulfonate CAS No. 1190009-49-4](/img/structure/B562578.png)
[Bis(t-Boc)amino]methyl Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[Bis(t-Boc)amino]methyl Methanethiosulfonate” is a compound with the molecular formula C12H23NO6S2 and a molecular weight of 341.44 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “[Bis(t-Boc)amino]methyl Methanethiosulfonate” is represented by the formula C12H23NO6S2 . More detailed structural information or analysis was not found in the search results.Physical And Chemical Properties Analysis
“[Bis(t-Boc)amino]methyl Methanethiosulfonate” has a molecular weight of 341.44 . No additional physical or chemical properties were found in the search results.Aplicaciones Científicas De Investigación
1. Nuclear Medicine and Diagnostic Imaging
(Ethoxy(ethyl)amino)methanedithiol is utilized in nuclear medicines as a ligand for preparing diagnostic radiopharmaceuticals, notably with technetium-99m, which is prominent for myocardial perfusion imaging. The stability and reactivity of such compounds have been discussed, underscoring their significance in medical diagnostics (Nabati, 2018).
2. Organic Synthesis and Catalysis
A novel method for preparing dithioacetal in the presence of Titanium(IV) Chloride/Zinc in Dimethoxymethane was developed, showcasing the importance of organosulfur compounds as intermediates in synthesis. This method involves reactions with bis(methylthio)methane and highlights the versatility of sulfur-containing compounds in organic chemistry (Lee et al., 2005).
3. Chemoprevention Studies
Compounds structurally related to “[Bis(t-Boc)amino]methyl Methanethiosulfonate” have been synthesized as precursors for the major metabolite of the cancer chemopreventive agent oltipraz. These studies provide insights into the mechanisms by which these compounds interact with biological thiols, potentially offering a pathway to developing new cancer prevention strategies (Navamal et al., 2002).
4. Mechanosensitive Channel Research
In the field of biochemistry, methanethiosulfonate (MTS) reagents, related to the compound , have been used to study the gating of the bacterial mechanosensitive channel MscL. This research sheds light on the structural changes and environmental shifts within the channel upon activation, contributing to our understanding of cell protection mechanisms against osmotic stress (Yoshimura et al., 2001).
5. DNA Methylation and Aging Research
The role of epigenetics, particularly DNA methylation, in aging and age-related diseases is a burgeoning area of research. Analytical methods for assessing DNA modifications post-bisulfite treatment are critical for understanding methylation patterns and their implications in aging. Advances in sequencing technologies now enable base-specific quantitation of cytosine modifications, providing valuable insights into the epigenetic regulation of aging (Masser et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(methylsulfonylsulfanylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO6S2/c1-11(2,3)18-9(14)13(8-20-21(7,16)17)10(15)19-12(4,5)6/h8H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNXHBNNTGBLEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CSS(=O)(=O)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652475 |
Source


|
| Record name | S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Bis(t-Boc)amino]methyl Methanethiosulfonate | |
CAS RN |
1190009-49-4 |
Source


|
| Record name | S-{[Bis(tert-butoxycarbonyl)amino]methyl} methanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)



![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)
![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)

![4-Hexen-2-one, 3-methyl-, [R-(E)]- (9CI)](/img/no-structure.png)
![4,6-Dichloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B562518.png)